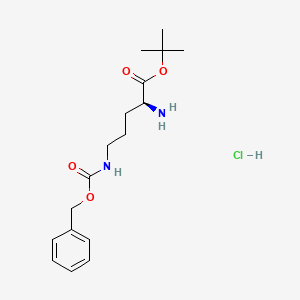

(S)-tert-Butyl 2-amino-5-(((benzyloxy)carbonyl)amino)pentanoate hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(S)-tert-Butyl 2-amino-5-(((benzyloxy)carbonyl)amino)pentanoate hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C17H27ClN2O4 and its molecular weight is 358.87. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

(S)-tert-Butyl 2-amino-5-(((benzyloxy)carbonyl)amino)pentanoate hydrochloride, with the CAS number 161234-80-6, is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

- Molecular Formula : C17H27ClN2O4

- Molecular Weight : 358.86 g/mol

- CAS Number : 161234-80-6

- MDL Number : MFCD00237209

- Purity : Typically around 96% to 98% in various preparations .

The compound's biological activity is primarily attributed to its structural features, which include a tert-butyl group and a benzyloxycarbonyl moiety. These functional groups are known to influence the compound's interaction with biological targets, particularly enzymes and receptors involved in metabolic pathways.

Potential Mechanisms Include :

- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit key enzymes such as ornithine decarboxylase, which plays a role in polyamine synthesis and cell proliferation .

- Anticancer Properties : Research indicates that derivatives of amino acids can exhibit cytotoxic effects against various cancer cell lines. The benzyloxycarbonyl group may enhance the compound's ability to penetrate cellular membranes, thereby increasing efficacy against tumor cells .

In Vitro Studies

Several studies have evaluated the biological activity of this compound:

- Cytotoxicity Assays : In vitro assays demonstrated significant cytotoxic effects against L5178Y lymphoma and Lewis lung carcinoma cell lines. The compound exhibited IC50 values comparable to established anticancer agents, suggesting potential for therapeutic applications in oncology .

In Vivo Studies

Animal model studies have also been conducted:

- Tumor Growth Inhibition : In murine models bearing sarcoma 180, administration of the compound resulted in a significant reduction in tumor size compared to control groups. This suggests that this compound may have substantial antitumor activity when administered in appropriate dosages .

Case Studies

- Case Study on Anticancer Activity :

- Enantiomeric Recognition :

Aplicaciones Científicas De Investigación

Biological Activities

The compound exhibits several biological activities that are pertinent to its applications in research and medicine.

Antibiotic Potentiation

Research indicates that derivatives of this compound can act as antibiotic potentiators. They enhance the efficacy of existing antibiotics by modifying bacterial resistance mechanisms . This application is particularly relevant in the context of rising antibiotic resistance.

Anticancer Properties

Studies have shown that compounds similar to (S)-tert-Butyl 2-amino-5-(((benzyloxy)carbonyl)amino)pentanoate hydrochloride may possess anticancer properties. They are being investigated for their ability to inhibit tumor growth and metastasis by interfering with cell adhesion processes .

Therapeutic Applications

The therapeutic potential of this compound extends to various medical conditions:

Cardiovascular Diseases

This compound has been studied for its ability to inhibit platelet aggregation, which is crucial in preventing thromboembolic disorders such as heart attacks and strokes. Its mechanism involves blocking fibrinogen binding to glycoprotein IIb/IIIa complexes on platelets .

Inflammatory Disorders

Due to its influence on cell adhesion and migration, this compound is being explored for the treatment of inflammatory diseases such as rheumatoid arthritis and asthma .

Case Studies

Several case studies highlight the practical applications of this compound:

Propiedades

IUPAC Name |

tert-butyl (2S)-2-amino-5-(phenylmethoxycarbonylamino)pentanoate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O4.ClH/c1-17(2,3)23-15(20)14(18)10-7-11-19-16(21)22-12-13-8-5-4-6-9-13;/h4-6,8-9,14H,7,10-12,18H2,1-3H3,(H,19,21);1H/t14-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJKHOAVMQNAYLC-UQKRIMTDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CCCNC(=O)OCC1=CC=CC=C1)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H](CCCNC(=O)OCC1=CC=CC=C1)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27ClN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40718551 |

Source

|

| Record name | tert-Butyl N~5~-[(benzyloxy)carbonyl]-L-ornithinate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40718551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161234-80-6 |

Source

|

| Record name | tert-Butyl N~5~-[(benzyloxy)carbonyl]-L-ornithinate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40718551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.